molecular formula C10H10N2 B3268441 8-Methylisoquinolin-7-amine CAS No. 480419-14-5

8-Methylisoquinolin-7-amine

Cat. No. B3268441
CAS RN: 480419-14-5
M. Wt: 158.2 g/mol
InChI Key: PXIVSHNDUWRSRC-UHFFFAOYSA-N
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Description

8-Methylisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The synthesis can be conducted using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .


Molecular Structure Analysis

The molecular structure of 8-Methylisoquinolin-7-amine consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 158.2 .


Chemical Reactions Analysis

In the course of attempting to synthesize N4-propargylquinolin-3,4-diamine 2 from its 3-nitro precursor 1, the reduction using stannous chloride dihydrate in ethanol gave a minor amount of 2, but a considerable fraction of the product mixture was found to consist of an unknown compound .


Physical And Chemical Properties Analysis

8-Methylisoquinolin-7-amine is a powder at room temperature . It has a molecular weight of 158.20 .

Mechanism of Action

The exact mechanism of action of 8-Methylisoquinolin-7-amine is not clearly mentioned in the available resources .

Safety and Hazards

The safety data sheet for 8-Methylisoquinolin-7-amine indicates that it may cause serious eye irritation, skin irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

8-methylisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIVSHNDUWRSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylisoquinolin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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